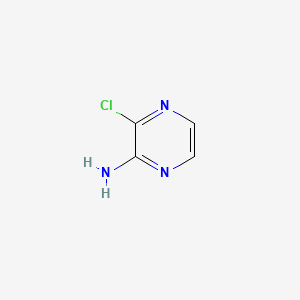

3-Chloro-2-pyrazinamine

Description

The exact mass of the compound 2-Amino-3-chloropyrazine is 129.0093748 g/mol and the complexity rating of the compound is 77.7. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVSSZHXGJAPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50988309 | |

| Record name | 3-Chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6863-73-6, 6663-73-6 | |

| Record name | 2-Amino-3-chloropyrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-chloropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6663-73-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-CHLOROPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35XHY9F52F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Chloro-2-pyrazinamine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of 3-Chloro-2-pyrazinamine. The information is curated for researchers, scientists, and professionals involved in drug development and other scientific pursuits. This document summarizes key chemical data, outlines experimental protocols, and visualizes fundamental molecular processes to facilitate a deeper understanding of this compound.

Core Chemical Properties

This compound, with the CAS number 6863-73-6, is a heterocyclic amine. Its chemical structure consists of a pyrazine ring substituted with a chlorine atom and an amino group at positions 3 and 2, respectively.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄ClN₃ | N/A |

| Molecular Weight | 129.55 g/mol | N/A |

| Melting Point | 167-171 °C | N/A |

| Boiling Point | 248.1 °C at 760 mmHg | N/A |

| Density | 1.4 ± 0.1 g/cm³ | N/A |

| Water Solubility | Slightly soluble in water | N/A |

| Appearance | Solid | N/A |

Spectral Data

¹H NMR Spectrum: A proton NMR spectrum for this compound is available and serves as a crucial tool for structural confirmation.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2,3-dichloropyrazine with ammonia. This nucleophilic aromatic substitution reaction replaces one of the chlorine atoms with an amino group.

General Procedure:

-

Reaction Setup: In a sealed reaction vessel, suspend 2,3-dichloropyrazine in a suitable solvent, such as an alcohol or an aqueous solution.

-

Addition of Ammonia: Introduce a source of ammonia, typically aqueous ammonia or ammonia gas dissolved in a solvent.

-

Heating: Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. The reaction is usually carried out under pressure due to the volatility of ammonia.

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified.

-

Purification: Purify the crude this compound by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate key aspects of this compound's synthesis and the biological activity of its derivatives.

While the direct biological signaling pathways of this compound are not extensively documented, its derivatives have been widely studied as potent antimycobacterial agents. These derivatives are known to inhibit the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[1] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes.[1] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties, synthesis, and the biological context of its derivatives. Further research into the specific biological targets and signaling pathways of the parent compound could unveil new therapeutic applications.

References

An In-depth Technical Guide to 3-Chloro-2-pyrazinamine: Molecular Structure, Properties, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological relevance of 3-Chloro-2-pyrazinamine. The information is curated for researchers and professionals involved in drug discovery and development, offering a foundational understanding of this heterocyclic amine.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 6863-73-6, is a substituted pyrazine derivative. Its core structure consists of a pyrazine ring with a chlorine atom at the 3-position and an amine group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₄H₄ClN₃ | - |

| Molecular Weight | 129.55 g/mol | [1] |

| IUPAC Name | 3-chloropyrazin-2-amine | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Synthesis and Spectroscopic Characterization

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Table 2: Spectroscopic Data for Pyrazine Derivatives (for reference)

| Technique | Compound | Key Signals and Interpretation |

| ¹H NMR | 3-Chloropyrazine-2-carboxylic acid | Signals corresponding to the pyrazine ring protons. |

| ¹³C NMR | 3-amino-N-methylpyrazine-2-carboxamide | 166.6, 155.9, 146.5, 131.5, 126.7, 25.9 ppm.[2] |

| Mass Spec | 3-amino-N-methylpyrazine-2-carboxamide | [M+H]⁺ ion at m/z 153.0772.[2] |

| IR | 3-(Benzylamino)pyrazine-2-carboxamide | 3452 cm⁻¹ (-NH-), 3126 cm⁻¹ (-CONH₂), 1689 cm⁻¹ (-C=O). |

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and mechanism of action of this compound are limited. However, its structural similarity to pyrazinamide, a first-line anti-tuberculosis drug, suggests potential antimycobacterial properties. The established mechanism of action for pyrazinamide involves its conversion to pyrazinoic acid, which is believed to inhibit fatty acid synthase I (FAS-I) in Mycobacterium tuberculosis, disrupting the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3][4][5]

Proposed Mechanism of Action (based on Pyrazinamide):

Caption: Proposed mechanism of action for pyrazinamide, a structural analog of this compound.

This proposed pathway highlights a potential target for this compound and its derivatives in the context of antimycobacterial drug development. It is important to note that this is an extrapolated mechanism and requires experimental validation for this compound itself.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in the reviewed literature. However, based on procedures for analogous compounds, a general protocol for its synthesis can be outlined.

General Protocol for the Synthesis of this compound (Hypothetical):

-

Dissolution: Dissolve 2-aminopyrazine in a suitable organic solvent (e.g., dichloromethane or chloroform) in a round-bottom flask.

-

Chlorination: Cool the solution in an ice bath and slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS), in a 1:1 molar ratio.

-

Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a suitable aqueous solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization would typically involve:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To assess purity.

Safety and Handling

Safety data for this compound is limited. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

Conclusion and Future Directions

This compound is a simple heterocyclic amine with potential for further investigation, particularly in the field of medicinal chemistry. Its structural similarity to pyrazinamide warrants exploration of its antimycobacterial activity. Future research should focus on:

-

Developing and optimizing a robust synthetic protocol.

-

Thoroughly characterizing its physicochemical and spectroscopic properties.

-

Evaluating its biological activity against a panel of microorganisms, including Mycobacterium tuberculosis.

-

Investigating its mechanism of action to identify potential cellular targets and signaling pathways.

This foundational knowledge will be crucial for unlocking the therapeutic potential of this compound and its derivatives in the development of new therapeutic agents.

References

- 1. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 5. Pyrazinamide inhibits the eukaryotic-like fatty acid synthetase I (FASI) of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3-Chloro-2-pyrazinamine from 2,3-pyrazinedione

Abstract

This technical guide provides an in-depth overview of a viable synthetic route for the preparation of 3-Chloro-2-pyrazinamine, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences from the readily available starting material, 2,3-pyrazinedione. The described methodology involves a two-step reaction sequence: the initial chlorination of 2,3-pyrazinedione to yield the intermediate 2,3-dichloropyrazine, followed by a selective amination to afford the final product. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to support researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a crucial building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active molecules. Its structural features, a pyrazine ring substituted with both a chloro and an amino group, allow for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutic agents. This guide outlines a practical and accessible synthetic strategy for its preparation from 2,3-pyrazinedione.

The proposed synthesis is a two-step process:

-

Chlorination: 2,3-Pyrazinedione, which exists in tautomeric equilibrium with 2,3-dihydroxypyrazine, is converted to 2,3-dichloropyrazine using a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Selective Amination: The resulting 2,3-dichloropyrazine undergoes a selective nucleophilic aromatic substitution with ammonia, where one of the chlorine atoms is displaced by an amino group to yield this compound.

This document provides a comprehensive guide to performing this synthesis, including detailed experimental procedures and expected outcomes.

Synthetic Pathway

The overall synthetic transformation from 2,3-pyrazinedione to this compound is depicted below.

Caption: Synthetic route from 2,3-pyrazinedione to this compound.

Experimental Protocols

Step 1: Synthesis of 2,3-Dichloropyrazine from 2,3-Pyrazinedione

This procedure details the chlorination of 2,3-pyrazinedione using phosphorus oxychloride.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) |

| 2,3-Pyrazinedione | 112.09 |

| Phosphorus Oxychloride (POCl₃) | 153.33 |

| Pyridine | 79.10 |

| Dichloromethane (DCM) | 84.93 |

| Saturated Sodium Bicarbonate Solution | - |

| Anhydrous Sodium Sulfate | 142.04 |

Experimental Procedure:

-

In a sealed reaction vessel, a mixture of 2,3-pyrazinedione (1.0 eq) and phosphorus oxychloride (2.0-3.0 eq) is prepared. For a solvent-free approach, equimolar amounts of 2,3-pyrazinedione and POCl₃ can be used in the presence of a base like pyridine (1.0 eq) in a sealed reactor.

-

The reaction mixture is heated to reflux, typically in the range of 100-110 °C, for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

-

The aqueous mixture is then neutralized with a saturated solution of sodium bicarbonate to a pH of 7-8.

-

The product is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield crude 2,3-dichloropyrazine, which can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data (Step 1):

| Parameter | Value |

| Molar Ratio (2,3-Pyrazinedione:POCl₃) | 1 : 2-3 (with excess POCl₃) or 1:1 (solvent-free) |

| Reaction Temperature | 100-110 °C (reflux) or 140-160 °C (solvent-free) |

| Reaction Time | 4-6 hours |

| Typical Yield | 70-85% |

Step 2: Synthesis of this compound from 2,3-Dichloropyrazine

This procedure outlines the selective amination of 2,3-dichloropyrazine to produce this compound.[1]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) |

| 2,3-Dichloropyrazine | 148.98 |

| Aqueous Ammonia (28-30%) | - |

| Ethanol | 46.07 |

Experimental Procedure:

-

A solution of 2,3-dichloropyrazine (1.0 eq) in ethanol is prepared in a pressure-resistant vessel.

-

Aqueous ammonia (excess, typically 5-10 eq) is added to the solution.

-

The vessel is sealed, and the reaction mixture is heated to 120-140 °C for 12-24 hours. The internal pressure will increase, so appropriate safety precautions must be taken.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove ethanol and excess ammonia.

-

The resulting residue is partitioned between water and a suitable organic solvent such as ethyl acetate.

-

The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Quantitative Data (Step 2):

| Parameter | Value |

| Molar Ratio (2,3-Dichloropyrazine:Ammonia) | 1 : 5-10 |

| Reaction Temperature | 120-140 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 50-70% |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2,3-pyrazinedione.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound from 2,3-pyrazinedione. The two-step approach, involving chlorination followed by selective amination, is a robust method for obtaining this valuable pharmaceutical intermediate. The provided experimental protocols, quantitative data, and visual diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting. Researchers and drug development professionals can utilize this information to produce this compound for further derivatization and the exploration of new chemical entities with potential therapeutic applications.

References

An In-depth Technical Guide to 4,4'-Methylenebis(2,6-dimethylaniline)

Authoritative Reference for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number 6863-73-6 provided in the initial topic request corresponds to the chemical 3-chloropyrazin-2-amine. This guide focuses on the chemical name provided, Benzenamine, 4,4'-methylenebis[2,6-dimethyl-], for which the correct CAS number is 4073-98-7. This document is intended for informational purposes for research and development professionals. All handling of this chemical should be conducted by trained personnel with appropriate safety measures in place.

Executive Summary

This technical guide provides a comprehensive overview of 4,4'-Methylenebis(2,6-dimethylaniline), a diamine compound of significant interest in polymer chemistry and material science. This document consolidates key information on its chemical and physical properties, safety and handling protocols, and detailed synthesis methodologies. While the primary applications of this compound are in industrial polymer formulations, this guide also explores its known biological effects to provide a complete profile for the scientific community.

Chemical and Physical Properties

4,4'-Methylenebis(2,6-dimethylaniline) is a solid organic compound. The following tables summarize its key quantitative properties.

| Identifier | Value | Source(s) |

| Chemical Name | 4,4'-Methylenebis(2,6-dimethylaniline) | |

| CAS Number | 4073-98-7 | [1] |

| Molecular Formula | C₁₇H₂₂N₂ | [1] |

| Synonyms | Benzenamine, 4,4'-methylenebis[2,6-dimethyl- |

| Property | Value | Source(s) |

| Molecular Weight | 254.37 g/mol | [1] |

| Melting Point | 121-123 °C | |

| Appearance | White to faint beige solid | |

| Solubility | Insoluble in water. Soluble in benzene, ether, carbon disulfide, and acids. Slightly soluble in alcohol. | [2] |

Safety and Handling

4,4'-Methylenebis(2,6-dimethylaniline) is classified as a hazardous substance and requires careful handling to minimize exposure.

| Hazard Classification | Description | Source(s) |

| Acute Toxicity (Oral) | Harmful if swallowed. | |

| Skin Irritation | May cause skin irritation. | [1] |

| Eye Irritation | May cause eye irritation. | |

| Mutagenicity | Has been shown to be mutagenic. | [1] |

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Hand Protection: Wear chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator when exposure limits are exceeded or if irritation or other symptoms are experienced.

First Aid Measures:

-

After inhalation: Move person into fresh air.

-

After skin contact: Wash off with soap and plenty of water.

-

After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Experimental Protocols

Synthesis of 4,4'-Methylenebis(2,6-dimethylaniline)

A common method for the synthesis of 4,4'-Methylenebis(2,6-dimethylaniline) involves the condensation reaction of 2,6-dimethylaniline with formaldehyde in the presence of an acid catalyst, followed by neutralization.

Materials:

-

2,6-dimethylaniline

-

Formaldehyde (formalin solution)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Diethyl carbonate

-

Dimethyl sulfoxide (DMSO)

Procedure 1: Condensation with Formalin

-

In a reaction vessel under a nitrogen atmosphere, 2,6-diethylaniline is reacted with hydrochloric acid to form 2,6-diethylaniline hydrochloride.

-

Formalin is then added dropwise to the solution to initiate the condensation reaction.

-

After the reaction is complete, the mixture is neutralized with liquid caustic soda.

-

The resulting product, 4,4'-methylene-bis-(2,6-diethylaniline), is then separated by water filtration.

Procedure 2: Reaction with Dimethylsulfoxide

-

A mixture of 2,6-dimethylaniline hydrochloride and diethyl carbonate is heated in a reaction vessel.

-

Dimethylsulfoxide is then added to the stirred mixture.

-

The resulting crystalline precipitate is filtered.

-

The product is then purified, for example, by Kugel-rohr distillation and crystallization from isopropanol to yield 4,4'-methylenebis-(2,6-dimethylaniline).[3]

Biological Activity and Signaling Pathways

Detailed studies on the specific biological signaling pathways of 4,4'-Methylenebis(2,6-dimethylaniline) are limited. However, it has been reported to be mutagenic.[1] The genotoxicity of related dimethylanilines is thought to occur through metabolic activation.

The proposed mechanism for the genotoxicity of dimethylanilines involves:

-

Metabolic Activation: The parent compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of N-hydroxy metabolites.

-

Formation of Reactive Intermediates: These N-hydroxy metabolites can be further activated to form reactive nitrenium ions.

-

DNA Adduct Formation: The highly reactive nitrenium ions can then bind covalently to DNA, forming DNA adducts. These adducts can lead to mutations during DNA replication if not repaired.

It is important to note that much of the detailed toxicological and carcinogenic data available is for structurally related but distinct compounds such as 4,4'-Methylenebis(2-chloroaniline) (MOCA) and 2,6-dimethylaniline. Extrapolation of these findings to 4,4'-Methylenebis(2,6-dimethylaniline) should be done with caution and further specific studies are warranted.

Applications in Research and Development

The primary application of 4,4'-Methylenebis(2,6-dimethylaniline) is as a curing agent or chain extender in the production of high-performance polymers, such as polyurethanes and epoxy resins. Its rigid structure and the presence of two amine groups allow it to form strong cross-links, enhancing the thermal and mechanical properties of the resulting polymers. In a research context, it is valuable for developing novel polymers with tailored properties for demanding applications in the aerospace and automotive industries.[4]

Conclusion

4,4'-Methylenebis(2,6-dimethylaniline) is a versatile diamine with important applications in material science. This guide has provided a detailed overview of its chemical and physical properties, safety considerations, and synthesis methods. While data on its specific biological signaling pathways are not extensive, its known mutagenicity warrants careful handling and further investigation. This document serves as a foundational resource for researchers and professionals working with this compound. careful handling and further investigation. This document serves as a foundational resource for researchers and professionals working with this compound.

References

- 1. 4,4'-Methylenebis(2,6-dimethylaniline) | 4073-98-7 | FM147042 [biosynth.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]

- 4. 4,4'-Methylenebis[2,6-diethylaniline] | C21H30N2 | CID 83656 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of 3-Chloro-2-pyrazinamine and its Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct mechanism of action of 3-Chloro-2-pyrazinamine is not extensively documented in publicly available scientific literature. This compound is predominantly cited as a precursor in the synthesis of various biologically active pyrazine derivatives. This guide, therefore, focuses on the well-elucidated mechanisms of these closely related derivatives and the analogous antitubercular drug, Pyrazinamide (PZA), to infer a probable mechanism of action for this compound.

Introduction: The Pyrazine Scaffold in Drug Discovery

Pyrazine-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] Within this class, derivatives of 3-chloropyrazine-2-carboxamide have emerged as promising leads in the development of novel antimycobacterial agents. These compounds are structurally related to Pyrazinamide (PZA), a first-line drug for the treatment of tuberculosis.[2] The exploration of their mechanism of action provides critical insights for the rational design of more potent and selective therapeutic agents.

Proposed Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis

The primary proposed mechanism of action for antimycobacterial derivatives of 3-chloropyrazine-2-carboxamide is the inhibition of the mycobacterial enoyl-acyl carrier protein reductase (InhA).[3][4] InhA is a crucial enzyme in the fatty acid synthase II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are long-chain fatty acids that are essential components of the unique and robust cell wall of Mycobacterium tuberculosis. Disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial cell death.[3]

Molecular docking studies have shown that active derivatives of 3-chloropyrazine-2-carboxamide can bind to the active site of InhA, exhibiting interactions with key residues and the NAD+ cofactor binding site, similar to known InhA inhibitors.[3][5]

Signaling Pathway: Inhibition of Mycolic Acid Synthesis

Caption: Proposed mechanism of action for this compound derivatives via inhibition of InhA.

The Multifaceted Mechanism of Pyrazinamide (PZA): A Close Structural Analog

The mechanism of action of PZA is complex and serves as a valuable reference for understanding related pyrazine compounds. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[2] POA is believed to have multiple targets within the mycobacterial cell.

-

Disruption of Membrane Potential and pH Homeostasis: POA accumulates in the acidic environment of tuberculous lesions and is thought to disrupt membrane potential and interfere with pH-sensitive enzymes.[2]

-

Inhibition of Fatty Acid Synthase I (FAS-I): Both PZA and POA have been shown to inhibit FAS-I, an enzyme involved in the de novo synthesis of fatty acids, further disrupting the production of mycolic acid precursors.[2]

-

Inhibition of Trans-translation: POA can inhibit trans-translation, a crucial rescue system for stalled ribosomes, leading to cell death.[2]

-

Inhibition of Aspartate Decarboxylase (PanD): PZA has been found to inhibit PanD, an enzyme essential for the synthesis of coenzyme A, which is vital for numerous metabolic processes.[2]

Signaling Pathway: Multi-target Action of Pyrazinamide

Caption: The multi-target mechanism of action of Pyrazinamide (PZA).

Quantitative Data Summary

The following tables summarize the in vitro antimycobacterial and cytotoxicity data for representative derivatives of 3-chloropyrazine-2-carboxamide.

Table 1: In Vitro Antimycobacterial Activity of 3-Benzylaminopyrazine-2-carboxamides against M. tuberculosis H37Rv [3]

| Compound | R-group (on benzylamine) | MIC (µM) |

| 4 | 4-CF3 | 42 |

| 8 | 4-CH3 | 6 |

| 9 | 4-NH2 | 42 |

| 12 | 3-CF3 | 42 |

| Pyrazinamide (Standard) | - | 25 |

Table 2: In Vitro Cytotoxicity of Selected 3-Benzylaminopyrazine-2-carboxamides in HepG2 Cells [3]

| Compound | IC50 (µM) |

| 8 | ≥ 250 |

| Pyrazinamide (Standard) | > 1000 |

Experimental Protocols

In Vitro Antimycobacterial Susceptibility Testing

A common method for determining the antimycobacterial activity of compounds is the Microplate Alamar Blue Assay (MABA) or the Resazurin Microtiter Assay (REMA).[5]

Experimental Workflow: Antimycobacterial Susceptibility Testing (MABA/REMA)

Caption: A generalized workflow for determining the MIC of compounds against M. tuberculosis.

Detailed Methodology:

-

Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial Dilution: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate culture medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

-

Inoculation: A standardized inoculum of M. tuberculosis H37Rv is prepared and added to each well, resulting in a final cell concentration of approximately 10^5 CFU/mL.

-

Incubation: The plates are sealed and incubated at 37°C in a humidified atmosphere for 7 days.

-

Dye Addition: After the initial incubation, a solution of a viability indicator dye (Alamar Blue or Resazurin) is added to each well.

-

Re-incubation: The plates are re-incubated for 24-48 hours to allow for color development in wells with viable bacteria.

-

Readout: The color change (blue to pink for Resazurin) or fluorescence is measured using a microplate reader.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change, indicating inhibition of bacterial growth.

In Vitro Cytotoxicity Assay

The cytotoxicity of the compounds is typically evaluated against a human cell line, such as the HepG2 human hepatoma cell line, to assess potential toxicity.

Experimental Workflow: Cytotoxicity Assay (MTT/XTT)

Caption: A standard workflow for assessing the in vitro cytotoxicity of chemical compounds.

Detailed Methodology:

-

Cell Seeding: HepG2 cells are seeded into 96-well plates at a specific density and allowed to attach and grow overnight.

-

Compound Addition: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

Reagent Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent (e.g., XTT) is added to each well.

-

Re-incubation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

-

Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Readout: The absorbance of the colored solution is measured using a microplate spectrophotometer at a specific wavelength (e.g., 570 nm for MTT).

-

IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.

Conclusion and Future Directions

While the direct mechanism of action of this compound remains to be fully elucidated, the extensive research on its derivatives and the analogous drug Pyrazinamide provides a strong foundation for a proposed mechanism centered on the inhibition of mycolic acid biosynthesis. The primary target is likely the enoyl-ACP reductase (InhA), a validated target for antimycobacterial drugs. Further biochemical and genetic studies are warranted to definitively confirm the molecular targets of this compound and its active derivatives. Such investigations will be instrumental in the ongoing efforts to develop novel and more effective treatments for tuberculosis and other mycobacterial infections.

References

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 2. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Amino-3-chloropyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-3-chloropyrazine, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific compound, this document presents a combination of available mass spectrometry information and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The predictions are based on established spectroscopic principles and data from structurally analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

-

IUPAC Name: 3-chloropyrazin-2-amine

-

Physical Form: Solid

-

Melting Point: 164-169 °C

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for 2-Amino-3-chloropyrazine.

Mass Spectrometry

A GC-MS spectrum for 2-Amino-3-chloropyrazine is noted in the PubChem database (CID 276224)[1]. The key characteristic in the mass spectrum of a monochlorinated compound is the presence of an M+2 peak, which is approximately one-third the intensity of the molecular ion peak (M+), due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

| Technique | Parameter | Predicted Value/Observation | Notes |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) | m/z 129 | Corresponding to the monoisotopic mass with ³⁵Cl. |

| Isotope Peak (M+2) | m/z 131 | Corresponding to the monoisotopic mass with ³⁷Cl. | |

| Relative Intensity of M+2 | Approx. 33% of M⁺ | Characteristic isotopic pattern for a single chlorine atom. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following ¹H and ¹³C NMR chemical shifts are predicted based on the analysis of similar pyrazine and pyridine derivatives. The pyrazine ring protons are expected in the aromatic region, and the amino protons can be broad and their position solvent-dependent.

¹H NMR (Predicted)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.8 - 8.2 | Doublet | ~2-3 |

| H-6 | 7.6 - 8.0 | Doublet | ~2-3 |

| -NH₂ | 5.0 - 7.0 | Broad Singlet | - |

¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 135 - 140 |

| C-5 | 130 - 135 |

| C-6 | 125 - 130 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is predicted to show characteristic bands for the amino group (N-H stretching and bending) and the aromatic pyrazine ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| -NH₂ | 3400 - 3500 and 3300 - 3400 | Medium | Asymmetric and Symmetric N-H Stretch |

| -NH₂ | 1600 - 1650 | Medium-Strong | N-H Bending (Scissoring) |

| Aromatic C-H | 3000 - 3100 | Medium-Weak | C-H Stretch |

| Aromatic C=N/C=C | 1550 - 1600 | Medium-Strong | Ring Stretching |

| C-Cl | 700 - 800 | Strong | C-Cl Stretch |

UV-Visible (UV-Vis) Spectroscopy (Predicted)

For aromatic systems like pyrazine, π → π* transitions are expected. The presence of the amino group (an auxochrome) is likely to shift the absorption maxima to longer wavelengths (a bathochromic shift).

| Solvent | Predicted λmax (nm) | Transition |

| Methanol/Ethanol | 280 - 320 | π → π |

| 240 - 260 | π → π |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of 2-Amino-3-chloropyrazine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required. Proton decoupling is generally applied to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid 2-Amino-3-chloropyrazine sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal using the pressure arm.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol) and inject it into the GC system. The GC will separate the compound before it enters the mass spectrometer.

-

For direct infusion, dissolve the sample in a suitable solvent and introduce it directly into the ion source.

-

-

Ionization:

-

Utilize Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI). EI is common for GC-MS and will likely cause fragmentation.

-

-

Mass Analysis:

-

The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) and the characteristic M+2 isotope peak for chlorine.

-

Analyze the fragmentation pattern to deduce structural information.

-

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 2-Amino-3-chloropyrazine in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be low enough that the maximum absorbance is within the linear range of the instrument (typically < 1.5).

-

-

Data Acquisition:

-

Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

-

Scan a range of wavelengths, for example, from 200 to 400 nm.

-

-

Data Analysis:

-

The instrument software will generate an absorbance spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Conclusion

This guide provides a foundational spectroscopic profile for 2-Amino-3-chloropyrazine, which is crucial for its identification, purity assessment, and further use in research and development. While experimental data is sparse, the predicted values herein offer a reliable starting point for analysis. The detailed protocols provide a clear methodology for researchers to obtain empirical data for this important chemical compound.

References

A Comprehensive Technical Review of Chloropyrazine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropyrazine derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold for the development of novel therapeutic agents. The introduction of a chlorine atom onto this ring provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse library of derivatives with a wide range of biological properties. This technical guide provides a comprehensive literature review of chloropyrazine derivatives, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.

Synthesis of Chloropyrazine Derivatives

The synthesis of chloropyrazine derivatives often begins with commercially available pyrazine precursors. A common starting material is 2-aminopyrazine, which can be halogenated to introduce the key chloro-substituent. Subsequent modifications, such as nucleophilic aromatic substitution, cross-coupling reactions, and functional group interconversions, allow for the diversification of the chloropyrazine core.

A pivotal intermediate in the synthesis of many bioactive chloropyrazine derivatives is 3-chloropyrazine-2-carbonitrile. A general synthetic approach to this intermediate involves the chlorination of pyrazine-2-carbonitrile using a chlorinating agent like sulfuryl chloride in a suitable solvent system.

Methodological & Application

Application Notes and Protocols: 3-Chloro-2-pyrazinamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Chloro-2-pyrazinamine as a versatile building block in organic synthesis, particularly for the development of novel bioactive molecules. The protocols detailed below are based on established methodologies for structurally related chloropyrazines and can be adapted for specific research needs.

Overview of Synthetic Applications

This compound is an attractive starting material for the synthesis of a variety of heterocyclic compounds. The electron-deficient nature of the pyrazine ring, further activated by the chloro substituent, makes it susceptible to nucleophilic aromatic substitution. Additionally, the chloro group provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The inherent 1,2-diamine-like functionality also allows for the construction of fused heterocyclic systems, such as pteridines.

The primary applications of this compound in organic synthesis include:

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with various nucleophiles (amines, alcohols, thiols) to introduce diverse functional groups.

-

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig couplings to form biaryl systems and complex amines, respectively.

-

Synthesis of Fused Heterocycles: Condensation reactions to form pteridines and other polycyclic aromatic systems with potential biological activity.

Nucleophilic Aromatic Substitution: Aminodehalogenation

A primary application of this compound is in aminodehalogenation reactions to produce substituted 2,3-diaminopyrazine derivatives. These compounds are of significant interest in medicinal chemistry, particularly in the development of antitubercular and antibacterial agents.[1][2][3][4][5]

Experimental Protocol: General Procedure for Aminodehalogenation

This protocol is adapted from the synthesis of related 3-aminopyrazine-2-carboxamide derivatives.[4]

Materials:

-

This compound

-

Substituted amine (e.g., benzylamine, aniline, or aliphatic amine)

-

Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or Potassium Carbonate)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent.

-

Add the substituted amine (1.1-1.5 eq.) and the base (1.5-2.0 eq.) to the solution.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization.

Table 1: Examples of Aminodehalogenation of Related 3-Chloropyrazine-2-carboxamide

| Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | TEA | THF | Reflux | 15 | 75 | [4] |

| 4-Methylbenzylamine | TEA | THF | Reflux | 15 | 80 | [4] |

| 4-Nitrobenzylamine | TEA | THF | Reflux | 15 | 26 | [4] |

| Various Benzylamines | DIPEA | Dioxane | 100 (MW) | 0.5 | 70 (avg) | [4] |

Note: The reactivity of this compound is expected to be similar to 3-chloropyrazine-2-carboxamide, but optimization of reaction conditions may be necessary.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Pteridine studies. Part XL. The synthesis of 4-unsubstituted pteridines from 3-aminopyrazine-2-carbaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation | MDPI [mdpi.com]

- 5. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Chloro-2-pyrazinamine as a Versatile Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-chloro-2-pyrazinamine as a foundational scaffold in the synthesis of potent and selective kinase inhibitors. The protocols and data herein are intended to serve as a practical guide for medicinal chemists and drug discovery scientists interested in leveraging this privileged heterocyclic core for the development of novel therapeutics.

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The pyrazine ring is a key heterocyclic motif found in many clinically approved and investigational kinase inhibitors. Its ability to form crucial hydrogen bond interactions with the kinase hinge region makes it an ideal scaffold for ATP-competitive inhibitors. This compound, with its reactive chloro and amino functionalities, offers a versatile platform for the synthesis of diverse libraries of kinase inhibitors through common synthetic transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Synthetic Strategies

The 2-amino-3-chloropyrazine core is a versatile starting point for creating a variety of kinase inhibitors. The two primary synthetic routes for derivatization are Nucleophilic Aromatic Substitution (SNAr) at the C3 position and Suzuki-Miyaura cross-coupling, also at the C3 position. These reactions allow for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Data: Pyrazine-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of various kinase inhibitors built upon a pyrazine scaffold, demonstrating the potential of this core structure.

Table 1: Aminopyrazine-based CHK1 Inhibitors

| Compound ID | R Group | CHK1 IC₅₀ (nM) |

| 1a | 5-carbomethoxypyridin-2-ylamino | 1.4 |

| 1b | 5-chloropyridin-2-ylamino | 2.1 |

| 1c | 4-methoxy-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-ylamino | 3.0 |

Table 2: Pyrazine-based FGFR Inhibitors

| Compound ID | R Group | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |

| 2a | N-(3,5-dihydroxyphenyl)-6-(morpholinomethyl) | >1000 | 150 | 480 | >1000 |

| 2b | N-(3,5-dihydroxyphenyl)-6-(pyrrolidin-1-ylmethyl) | >1000 | 380 | >1000 | 92.35% inhib. @ 1µM |

| 2c | N-(3,5-dihydroxyphenyl)-6-((4-methylpiperazin-1-yl)methyl) | >1000 | 600 | >1000 | >1000 |

Table 3: Pyrazine-based Inhibitors for Other Kinases

| Compound ID | Target Kinase | IC₅₀ (nM) |

| 3a | PIM-1 | <3 |

| 3b | JAK1 | 8.5 |

| 3c | JAK2 | 3 |

| 3d | TYK2 | 7.7 |

| 3e | CDK9 | 160 |

Experimental Protocols

The following are generalized protocols for the synthesis of kinase inhibitors from a 3-chloro-2-aminopyrazine scaffold. These may require optimization for specific substrates and coupling partners.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the substitution of the chlorine atom with an amine nucleophile.

Materials:

-

This compound or a derivative thereof

-

Amine nucleophile (1.1 - 1.5 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA; 1.5 - 2.0 equivalents)

-

Anhydrous solvent (e.g., DMF, DMSO, or NMP)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), the amine nucleophile (1.1 - 1.5 equivalents), and the base (1.5 - 2.0 equivalents).

-

Add the anhydrous solvent to the flask.

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (inorganic salts) is present, filter the mixture.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 3-amino-substituted pyrazine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the chloropyrazine with an aryl or heteroaryl boronic acid.

Materials:

-

This compound or a derivative thereof

-

Aryl or heteroaryl boronic acid or ester (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst; 2-5 mol%)

-

Ligand (if required by the catalyst, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0 - 3.0 equivalents)

-

Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)

-

Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equivalent), the boronic acid/ester (1.2 - 1.5 equivalents), the base (2.0 - 3.0 equivalents), and the palladium catalyst and ligand (if separate).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl/heteroaryl-substituted pyrazine.

Signaling Pathways and Mechanism of Action

Inhibitors derived from this compound can target various kinases involved in critical cellular processes. Below are simplified diagrams of two such pathways.

CHK1 Signaling Pathway

Checkpoint Kinase 1 (CHK1) is a key regulator of the DNA damage response. Inhibition of CHK1 can sensitize cancer cells to DNA-damaging agents.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth and proliferation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of kinase inhibitors. Its amenability to common and robust synthetic transformations allows for the rapid generation of compound libraries for screening and lead optimization. The demonstrated activity of pyrazine-based compounds against multiple kinase families underscores the potential of this scaffold in modern drug discovery.

References

Application Notes and Protocols for Aromatic Substitution Reactions of 2-Amino-3-chloropyrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for performing aromatic substitution reactions on 2-amino-3-chloropyrazine, a versatile building block in medicinal chemistry and materials science. The protocols are based on established methodologies for related heterocyclic compounds and are intended to serve as a comprehensive guide for the synthesis of novel pyrazine derivatives.

Introduction

2-Amino-3-chloropyrazine is a key intermediate for the synthesis of a variety of substituted pyrazines. The presence of the amino group and the chlorine atom on the electron-deficient pyrazine ring allows for diverse functionalization through several reaction types. This document focuses on two primary classes of aromatic substitution: Nucleophilic Aromatic Substitution (SNAr) for the introduction of amine functionalities, and Palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Buchwald-Hartwig amination, for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Reaction Pathways Overview

The primary substitution reactions for 2-amino-3-chloropyrazine involve the displacement of the chloride atom. The electron-withdrawing nature of the pyrazine nitrogens activates the chlorine for nucleophilic attack.

Caption: Reaction pathways for 2-amino-3-chloropyrazine.

Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the direct displacement of the chlorine atom by an amine nucleophile, often facilitated by heat. This method is generally effective for electron-deficient heteroaryl chlorides.[1][2]

Detailed Protocol:

-

To a sealable reaction vessel, add 2-amino-3-chloropyrazine (1.0 eq), the desired primary or secondary amine (1.5 - 2.0 eq), and a suitable solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) (0.1 - 0.5 M).

-

If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 - 2.5 eq).

-

Seal the vessel and heat the reaction mixture to 80-120 °C.

-

Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Data Presentation: Representative SNAr Reactions

| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | DMF | 100 | 12 | 85 |

| 2 | Benzylamine | DMSO | 110 | 8 | 78 |

| 3 | Piperidine | NMP | 90 | 16 | 92 |

| 4 | Aniline | DMF | 120 | 24 | 65 |

Note: The data in this table is illustrative and based on typical yields for SNAr reactions on similar activated heteroaryl chlorides.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is for the formation of a C-C bond between the pyrazine ring and an aryl or heteroaryl group using an organoboron reagent.[3][4] The weaker C-Cl bond compared to C-Br or C-I often necessitates the use of more active catalyst systems.[4]

Detailed Protocol:

-

In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge a flame-dried Schlenk tube or round-bottom flask with 2-amino-3-chloropyrazine (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), a palladium catalyst, a suitable phosphine ligand, and a base.

-

Add an anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).

-

Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 88 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ | t-BuOH | 110 | 91 |

| 3 | 3-Thienylboronic acid | PEPPSI-IPr (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85 |

| 4 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 79 |

Note: The data is based on established protocols for Suzuki coupling of heteroaryl chlorides.[4][5] Optimization may be required for specific substrates.

Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive amines or when SNAr conditions fail, the Buchwald-Hartwig amination provides a powerful alternative for C-N bond formation.[6][7][8] This reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong, non-nucleophilic base.[8][9]

Detailed Protocol:

-

In a glovebox, charge a flame-dried Schlenk tube with 2-amino-3-chloropyrazine (1.0 eq), the amine (1.2 eq), a palladium precatalyst, a phosphine ligand, and a base.

-

Remove the Schlenk tube from the glovebox and add an anhydrous solvent (e.g., toluene, 1,4-dioxane, or t-BuOH) under a positive pressure of argon.

-

Seal the tube and heat the reaction mixture to 90-110 °C in an oil bath with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction with a suitable solvent like ethyl acetate and filter through a plug of silica gel or celite, washing with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 90 |

| 2 | N-Methylaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 87 |

| 3 | Indole | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 82 |

| 4 | Benzylamine | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ | t-BuOH | 90 | 93 |

Note: The data is illustrative, based on general Buchwald-Hartwig protocols for heteroaryl chlorides.[7][10] The choice of ligand and base is crucial and often requires screening.

Experimental Workflow

The general workflow for performing and analyzing these aromatic substitution reactions is outlined below.

Caption: General experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Microwave-Assisted Synthesis of 3-methoxy-2-pyrazinamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methoxy-2-pyrazinamine is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. Traditional synthetic methods often involve prolonged reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, providing rapid, efficient, and often higher-yielding routes to target molecules. This document provides detailed application notes and protocols for the synthesis of 3-methoxy-2-pyrazinamine utilizing a microwave reactor, focusing on the nucleophilic aromatic substitution of a readily available chloropyrazine precursor.

Microwave synthesis leverages the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This often results in dramatically reduced reaction times, from hours to minutes, and can lead to cleaner reactions with fewer byproducts. For the synthesis of 3-methoxy-2-pyrazinamine, the key transformation is the displacement of a chlorine atom on the pyrazine ring with a methoxy group, a classic nucleophilic aromatic substitution (SNAr) reaction.

Reaction Scheme

The proposed synthesis proceeds via the nucleophilic aromatic substitution of 3-chloro-2-pyrazinamine with sodium methoxide.

Caption: General reaction scheme for the synthesis of 3-methoxy-2-pyrazinamine.

Experimental Protocols

This section provides a detailed protocol for the microwave-assisted synthesis of 3-methoxy-2-pyrazinamine.

Materials and Equipment

-

Reactants:

-

This compound

-

Sodium methoxide (solid or as a solution in methanol)

-

-

Solvent:

-

Anhydrous Methanol (MeOH)

-

-

Equipment:

-

Microwave reactor (e.g., CEM Discover, Biotage Initiator)

-

Microwave reaction vials (10 mL or 20 mL) with caps

-

Magnetic stir bars

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (if necessary for purification)

-

NMR spectrometer and/or LC-MS for product characterization

-

Protocol: Microwave-Assisted Methoxylation

-

Preparation of Sodium Methoxide Solution (if starting from solid):

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) in small portions to anhydrous methanol to generate a solution of sodium methoxide. Caution: This reaction is exothermic and produces flammable hydrogen gas.

-

-

Reaction Setup:

-

To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (1.0 equivalent, e.g., 1 mmol, 129.5 mg).

-

Add anhydrous methanol (e.g., 5 mL).

-

Add the sodium methoxide solution (1.2 equivalents) to the vial. If using a commercial solution, add the appropriate volume.

-

Seal the vial securely with a cap.

-

-

Microwave Irradiation:

-

Place the sealed vial into the cavity of the microwave reactor.

-

Set the reaction parameters as outlined in the table below. Note that these are starting parameters and may require optimization.

-

| Parameter | Value |

| Temperature | 120 - 140 °C |

| Time | 15 - 30 minutes |

| Power | 100 - 150 W (or use dynamic power control to maintain temperature) |

| Stirring | High |

-

Work-up and Purification:

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Carefully open the vial.

-

Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization:

-

Confirm the identity and purity of the final product, 3-methoxy-2-pyrazinamine, using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

-

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the microwave-assisted synthesis of 3-methoxy-2-pyrazinamine, based on analogous reactions found in the literature. Actual results may vary and optimization is recommended.

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (min) | Power (W) | Expected Yield (%) |

| This compound | Sodium Methoxide | Methanol | 120 | 30 | 120 | > 70% |

| This compound | Sodium Methoxide | Methanol | 140 | 15 | 150 | > 80% |

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the underlying chemical logic of the synthesis.

Caption: Step-by-step experimental workflow for the synthesis.

Caption: Chemical logic of the nucleophilic aromatic substitution.

Safety Precautions

-

Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical synthesis. Do not use a domestic microwave oven.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle sodium methoxide and sodium metal with extreme care as they are corrosive and react violently with water.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The microwave-assisted synthesis of 3-methoxy-2-pyrazinamine offers a rapid, efficient, and high-yielding alternative to conventional heating methods. The protocols provided herein serve as a robust starting point for researchers. Optimization of reaction conditions for specific microwave reactors and scales is encouraged to achieve the best possible results. This methodology is well-suited for the rapid generation of libraries of pyrazine derivatives for drug discovery and development programs.

Application of 3-Chloro-2-pyrazinamine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-pyrazinamine, also known as 2-amino-3-chloropyrazine, is a versatile heterocyclic building block in medicinal chemistry. Its pyrazine core is a key structural motif found in numerous biologically active compounds and approved drugs. The presence of a reactive chlorine atom at the 3-position and an amino group at the 2-position allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of novel therapeutic agents. This document provides detailed application notes on its use in the development of kinase inhibitors and antimicrobial agents, along with comprehensive experimental protocols for key synthetic transformations.

Key Applications in Drug Discovery

Kinase Inhibitors